

Spectroscopic Analysis of 1- Phenylcyclopropanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenylcyclopropanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-phenylcyclopropanecarboxylic acid**, a compound of interest in synthetic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-phenylcyclopropanecarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

No publicly available experimental spectrum for **1-Phenylcyclopropanecarboxylic acid** was found. The following are predicted chemical shifts based on its structure and data from similar compounds.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
7.45 - 7.20	Multiplet	5H	Aromatic protons (C ₆ H ₅)
1.70 - 1.60	Multiplet	2H	Cyclopropane CH ₂
1.30 - 1.20	Multiplet	2H	Cyclopropane CH ₂

¹³C NMR (Carbon-13 NMR)[1]

Data obtained from SpectraBase.[1]

Chemical Shift (ppm)	Assignment
179.0	-COOH
141.2	Aromatic C (quaternary)
128.5	Aromatic CH
128.3	Aromatic CH
126.9	Aromatic CH
33.1	Cyclopropane C (quaternary)
17.5	Cyclopropane CH ₂

Infrared (IR) Spectroscopy

No publicly available experimental spectrum with a detailed peak list for **1-Phenylcyclopropanecarboxylic acid** was found. The following are characteristic absorption bands expected for this molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic acid)
3100 - 3000	Medium	C-H stretch (Aromatic)
3000 - 2850	Medium	C-H stretch (Cyclopropane)
~1700	Strong	C=O stretch (Carboxylic acid)
1600, 1495	Medium-Weak	C=C stretch (Aromatic ring)
~1430	Medium	O-H bend (in-plane)
~1250	Strong	C-O stretch
~920	Broad	O-H bend (out-of-plane)

Mass Spectrometry (MS)

No publicly available experimental mass spectrum for **1-Phenylcyclopropanecarboxylic acid** was found. The following table lists the expected major fragments based on the structure and common fragmentation patterns of similar carboxylic acids. The molecular weight of **1-phenylcyclopropanecarboxylic acid** is 162.19 g/mol .

m/z	Proposed Fragment
162	[M] ⁺ (Molecular Ion)
145	[M - OH] ⁺
117	[M - COOH] ⁺
115	[C ₉ H ₇] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **1-phenylcyclopropanecarboxylic acid**, a solid compound at room temperature.

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **1-phenylcyclopropanecarboxylic acid**.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide- d_6 , DMSO-d_6) in a clean, dry NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on the same spectrometer.
 - Use a proton-decoupled sequence.
 - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

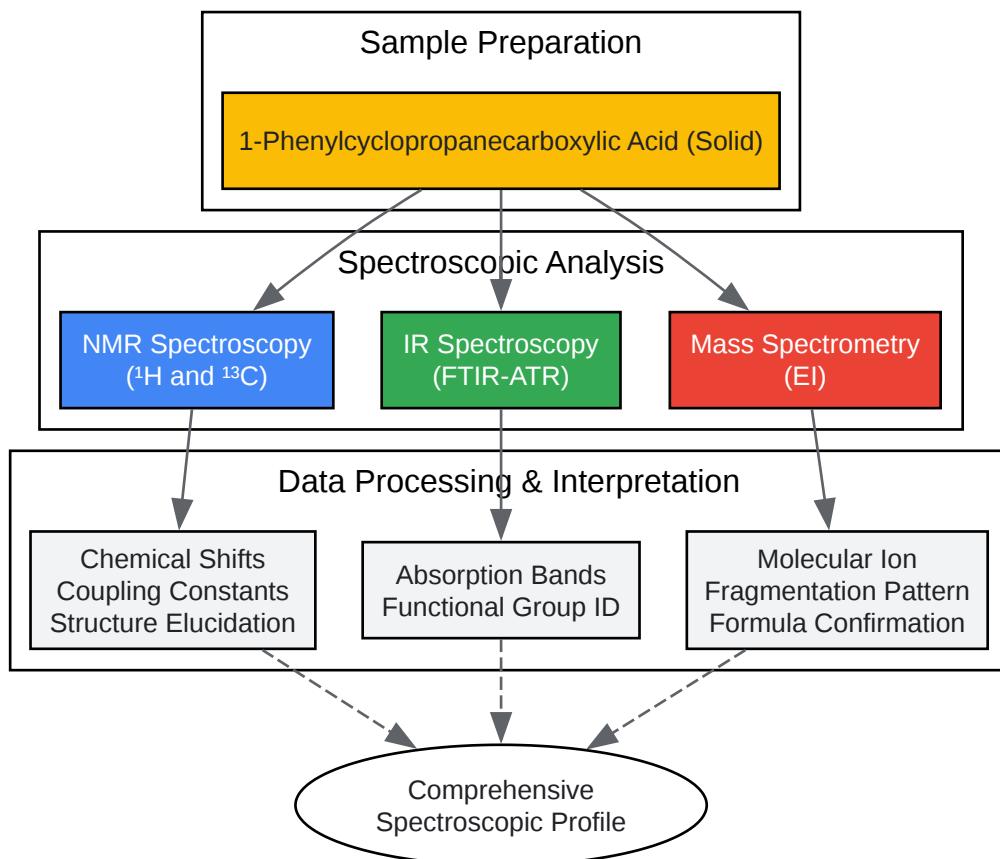
- Place a small, powdered amount of solid **1-phenylcyclopropanecarboxylic acid** directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Collect a background spectrum of the empty ATR crystal first.
 - Collect the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Introduce a dilute solution of **1-phenylcyclopropanecarboxylic acid** in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
 - Utilize Electron Ionization (EI) as the ionization method.
- Mass Analysis:
 - Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
 - Scan a mass-to-charge (m/z) range of approximately 50 to 300 amu.
- Data Acquisition:
 - Record the mass spectrum, which is a plot of the relative abundance of ions as a function of their m/z ratio.
 - Identify the molecular ion peak and the major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **1-phenylcyclopropanecarboxylic acid**.



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Caption: Workflow for the Spectroscopic Analysis.

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References

- 1. spectrabase.com [spectrabase.com]

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